molecular formula C8H6BrF2NO2 B13591803 3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid

3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid

Cat. No.: B13591803
M. Wt: 266.04 g/mol
InChI Key: OQCORTTUSJQMQN-UHFFFAOYSA-N
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Description

3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid is an organic compound with the molecular formula C8H6BrF2NO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination to form 6-bromopyridine.

    Formation of 3-(6-Bromopyridin-3-yl)propanoic acid: This intermediate is then reacted with appropriate reagents to introduce the propanoic acid group.

    Introduction of Difluoro Groups:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or pyridine moiety.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the difluoropropanoic acid group may enhance binding affinity or specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6-Bromopyridin-3-yl)methanol: This compound has a similar bromopyridine structure but with a hydroxymethyl group instead of a difluoropropanoic acid group.

    β-(6-Bromopyridin-3-yl)alanine: This compound features a bromopyridine moiety attached to an alanine group.

Uniqueness

3-(6-Bromopyridin-3-yl)-3,3-difluoropropanoic acid is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266.04 g/mol

IUPAC Name

3-(6-bromopyridin-3-yl)-3,3-difluoropropanoic acid

InChI

InChI=1S/C8H6BrF2NO2/c9-6-2-1-5(4-12-6)8(10,11)3-7(13)14/h1-2,4H,3H2,(H,13,14)

InChI Key

OQCORTTUSJQMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)(F)F)Br

Origin of Product

United States

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